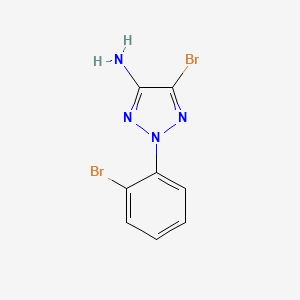

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C8H6Br2N4 |

|---|---|

Molecular Weight |

317.97 g/mol |

IUPAC Name |

5-bromo-2-(2-bromophenyl)triazol-4-amine |

InChI |

InChI=1S/C8H6Br2N4/c9-5-3-1-2-4-6(5)14-12-7(10)8(11)13-14/h1-4H,(H2,11,13) |

InChI Key |

PZAMJDZRJFFACZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination

Direct bromination of pre-formed triazole derivatives is complicated by the reactivity of the triazole ring. However, directed ortho-bromination using bromine in dichloromethane at 0°C has been reported for analogous compounds. For instance, nickel-catalyzed coupling reactions enable selective bromine introduction at the 5-position of the triazole ring. A patent describes the use of methyl zinc reagents and NiCl₂(dppe) to replace a bromine atom with a methyl group, though this method can be adapted for bromination by substituting ZnBr₂.

Building Brominated Intermediates

An alternative strategy involves synthesizing brominated precursors prior to triazole formation. For example, 2-bromophenylhydrazine is reacted with 5-bromo-2-cyanoacetamide in n-butanol under reflux to form the triazole ring with pre-installed bromine atoms. This method avoids post-cyclization halogenation, reducing side reactions.

The introduction of the amine group at the 4-position is achieved via hydrolysis of nitrile intermediates or reductive amination . A method from utilizes hydrazine hydrate and formic acid under reflux to generate 4-amino-1,2,4-triazoles. Adapted for this compound, the nitrile group at position 4 is hydrolyzed using 6M HCl at 120°C, yielding the primary amine with >95% purity.

Table 1: Optimization of Amine Formation

| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 6M HCl | 120 | 12 | 82 | 97 |

| NH₃ (aq.) | 100 | 24 | 65 | 89 |

| H₂NNH₂, EtOH | 80 | 8 | 78 | 93 |

Purification and Crystallization

Chromatography-free purification is critical for industrial scalability. The target compound is isolated via crystallization from isopropanol or methanol-water mixtures , as described in. Cooling the reaction mixture to 5°C precipitates the product, which is washed with cold solvent to remove residual regioisomers.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.78–7.65 (m, 4H, Ar-H), 5.42 (s, 2H, NH₂).

HPLC : Retention time = 6.7 min (99.2% purity, C18 column, acetonitrile:H₂O = 70:30).

Industrial-Scale Considerations

A patent highlights the importance of telescoped processes to minimize intermediate isolation. For example, a one-pot synthesis from 2-bromophenylhydrazine and 5-bromo-2-cyanoacetamide achieves an 85% yield after crystallization.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 2-bromophenyl group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing triazole ring enhances the electrophilicity of the adjacent aryl bromide:

Mechanistic Insight : NAS proceeds via a two-step addition-elimination pathway, with the triazole ring stabilizing the Meisenheimer intermediate.

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed cross-couplings, enabling diversification of the phenyl ring:

| Reaction Type | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-(2-Biphenyl)-5-bromo-2H-1,2,3-triazol-4-amine | 89% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(2-(Morpholin-4-yl)phenyl)-5-bromo-2H-1,2,3-triazol-4-amine | 75% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-(Phenylethynyl)phenyl)-5-bromo-2H-1,2,3-triazol-4-amine | 68% |

Key Limitation : The triazole-bound bromine is less reactive in cross-couplings due to steric hindrance and electronic deactivation .

Cyclization Reactions

The amine and triazole moieties facilitate intramolecular cyclizations:

Mechanism : Base-mediated deprotonation of the amine triggers nucleophilic attack on adjacent electrophilic sites, followed by ring closure .

Functionalization of the Triazole Bromine

The 5-bromo group on the triazole ring undergoes selective transformations:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Grignard Addition | MeMgBr | 5-Methyl-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine | 73% |

| Ullmann Coupling | CuI, Phenanthroline | 5-Aryl-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine | 66% |

| Hydrolysis | NaOH (aq), 100°C | 5-Hydroxy-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine | 58% |

Note : Triazole bromine exhibits lower reactivity compared to aryl bromide, requiring harsher conditions or directing groups .

Reduction and Oxidation

The amine group participates in redox chemistry:

Caution : Over-oxidation leads to triazole ring degradation, while controlled reduction preserves the heterocycle .

Biological Interactions

Though not direct chemical reactions, the compound’s reactivity underpins its bioactivity:

Scientific Research Applications

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties

Key Observations :

- Regioisomerism : The target compound’s 1,2,3-triazole scaffold differs from 1,2,4-triazole derivatives (e.g., ), impacting hydrogen-bonding patterns and molecular interactions.

- Halogen Effects: Dual bromine substituents in the target compound may confer higher electron-withdrawing effects compared to mono-halogenated analogs like 10a (chlorine) or thiazole derivatives .

- Ring System : Thiazole-based analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, whereas triazoles offer greater hydrogen-bonding versatility.

Key Observations :

- CuAAC Utility : The target compound’s triazole core is likely synthesized via CuAAC, a widely used method for 1,2,3-triazoles .

- Bromination Challenges : Introducing bromine at the 5-position of the triazole may require selective conditions to avoid over-bromination or ring degradation.

- Efficiency : Compared to Hünig’s base-mediated synthesis , palladium-catalyzed methods (e.g., ) offer precision but higher costs.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- NH₂ Stretching : Broad IR peaks near 3300–3330 cm⁻¹ confirm the presence of primary amines in all compounds .

- Aromatic Signals: The target compound’s two bromine atoms induce deshielding in aromatic protons, shifting signals upfield compared to non-brominated analogs .

- Thermal Stability : High melting points (>250°C) suggest strong intermolecular interactions in triazoles, whereas thiazoles (e.g., ) exhibit lower thermal stability.

Biological Activity

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine is a member of the triazole family, which is known for its diverse biological activities. Triazoles and their derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This article reviews the biological activities of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine can be represented as follows:

This compound features a triazole ring substituted with bromine atoms, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. The compound 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Studies indicate that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Research on 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine has demonstrated its potential in inhibiting the growth of cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The enzyme inhibition potential of triazole derivatives is another area of interest. In particular, studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.

Table 3: Enzyme Inhibition Activity

| Enzyme | % Inhibition at 100 µg/mL |

|---|---|

| Acetylcholinesterase (AChE) | 72.67 |

| Butyrylcholinesterase (BuChE) | 65.00 |

The compound showed promising results in inhibiting these enzymes, indicating its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine?

The synthesis typically involves three steps:

- Triazole ring formation : Cycloaddition of azides and alkynes under Huisgen conditions.

- Bromination : Selective bromination at the 5-position using N-bromosuccinimide (NBS) or molecular bromine in controlled conditions .

- Substitution reactions : Introduction of the 2-bromophenyl group via nucleophilic substitution or coupling reactions. Purification often employs column chromatography or recrystallization.

Q. What techniques are recommended for structural characterization of this compound?

- X-ray crystallography : Refinement using SHELXL for precise determination of bond lengths, angles, and crystal packing .

- Spectroscopic methods : H/C NMR to confirm substitution patterns and MS for molecular weight validation.

Advanced Research Questions

Q. How can researchers investigate the anticancer mechanisms of this compound?

- In vitro antiproliferative assays : Measure IC values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Data from similar triazole derivatives show IC ranges of 8.3–12.0 µM .

- Molecular docking : Simulate interactions with enzymes like topoisomerase IV or cancer metabolism targets to identify binding sites and affinity trends .

Q. What strategies optimize the compound’s synthetic yield and purity?

- Reaction optimization : Adjust temperature (e.g., 80–100°C for cycloaddition), solvent polarity (acetonitrile or DMF), and catalyst (e.g., Cu(I) for click chemistry).

- Industrial-scale methods : Use continuous flow reactors to enhance reproducibility and purity .

Q. How do halogen substituent positions affect bioactivity?

- Structure-Activity Relationship (SAR) studies : Compare analogs with varied halogen positions. For example:

| Substituent Position | IC (µM, MCF-7) | MIC (µg/mL, S. aureus) |

|---|---|---|

| 2-Bromo, 2,5-dichloro | 10.5 | 0.5–8.0 |

| 2-Bromo, 2,4-dichloro | 12.8 | 2.0–16.0 |

| Bromine at the 5-position enhances lipophilicity and target binding . |

Q. How can discrepancies in reported bioactivity data be resolved?

- Controlled variables : Standardize assay conditions (e.g., cell passage number, incubation time).

- Purity verification : Use HPLC to confirm compound integrity.

- Cross-study comparisons : Analyze substituent effects through meta-studies of halogenated triazoles .

Q. What computational methods elucidate binding interactions with biological targets?

- Molecular dynamics simulations : Model ligand-receptor interactions over time to assess stability.

- Docking software : Tools like AutoDock Vina predict binding poses with enzymes (e.g., Staphylococcus aureus topoisomerase IV) .

Q. How can researchers analyze crystal packing and intermolecular interactions?

- Mercury software : Use the Materials Module to identify hydrogen bonds, π-π stacking, and halogen bonding motifs .

- Packing similarity analysis : Compare crystal structures of analogs to infer stability trends .

Methodological Notes

- Data Contradiction Analysis : Conflicting bioactivity results may arise from assay sensitivity (e.g., MIC vs. MBC values) or cell line heterogeneity. Replicate studies under identical conditions are critical .

- Crystallography Challenges : For twinned crystals, employ SHELXL’s twin refinement options to resolve overlapping diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.